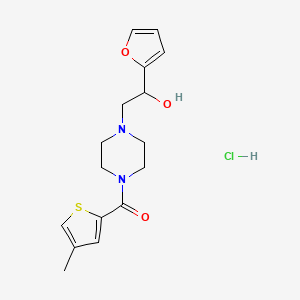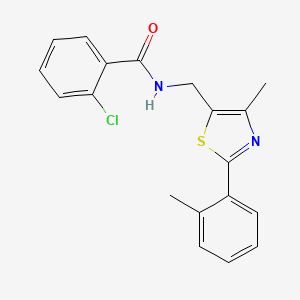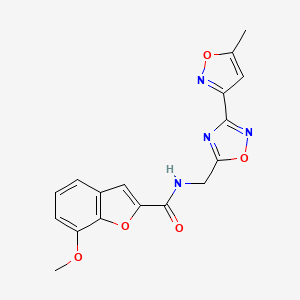![molecular formula C11H11Cl2N3 B2451676 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1052549-97-9](/img/structure/B2451676.png)
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also contains a 2,5-dichlorophenyl group, which is a type of phenyl group that has chlorine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dichlorophenyl group via an ethyl linker . The dichlorophenyl group is likely to contribute to the overall polarity of the molecule.Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this molecule might undergo reactions typical of aromatic heterocycles . The presence of the dichlorophenyl group might also influence its reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis Methods : The compound has been used in efficient synthesis methods. For instance, it has been involved in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved through reactions under ultrasound irradiation, showcasing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
- Formation of Novel Compounds : It aids in the formation of novel compounds, such as in the synthesis of pyrazolo[3,4-b]pyridine products, indicating its versatility in creating new N-fused heterocycles (Ghaedi et al., 2015).
Potential Pharmacological Uses
- Biological Evaluation : This chemical has been used in the synthesis and biological evaluation of σ(1) receptor antagonists, demonstrating its potential in pharmacological research (Díaz et al., 2012).
- Antimicrobial Activities : The compound shows potential in antimicrobial activities, as indicated in studies involving its derivatives (Achutha et al., 2017).
Applications in Material Science
- Crystal and Molecular Structure Analysis : Its derivatives have been utilized in crystal and molecular structure analysis, providing insights into molecular interactions and structural stability (Fathima et al., 2014).
- Use in Polymerization Processes : Derivatives of this chemical have been tested as catalysts in polymerization processes, such as in the copolymerization of CO2 and cyclohexene oxide, indicating its potential application in material science and environmental technology (Matiwane et al., 2020).
Mecanismo De Acción
The mechanism of action of this compound is not clear without specific context. Compounds with similar structures are often involved in biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHVUVENUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)


![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)




